Cas no 259683-79-9 (2,6-Dichloro-4-(trifluoromethyl)benzenesulfonamide)

2,6-Dichloro-4-(trifluoromethyl)benzenesulfonamide is a halogenated benzenesulfonamide derivative characterized by its trifluoromethyl and dichloro substituents, which enhance its reactivity and stability. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its electron-withdrawing groups contribute to its utility in nucleophilic substitution reactions, enabling precise functionalization. The trifluoromethyl group imparts lipophilicity, improving bioavailability in bioactive molecules. With high purity and consistent performance, this sulfonamide is valued for its role in constructing complex molecular frameworks. Proper handling is advised due to its potential reactivity under specific conditions.
2,6-Dichloro-4-(trifluoromethyl)benzenesulfonamide structure
259683-79-9 structure
Product Name:2,6-Dichloro-4-(trifluoromethyl)benzenesulfonamide
CAS No:259683-79-9
MF:C7H4Cl2F3NO2S
MW:294.078369140625
CID:2847433
Update Time:2025-10-07

2,6-Dichloro-4-(trifluoromethyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dichloro-4-trifluoromethylbenzene sulfonamide
    • 2,6-dichloro-4-trifluoromethylbenzenesulfonamide
    • 2,6-dichloro-4-(trifluoromethyl)benzenesulfonamide
    • 2,6-Dichloro-4-(trifluoromethyl)benzenesulfonamide
    • Inchi: 1S/C7H4Cl2F3NO2S/c8-4-1-3(7(10,11)12)2-5(9)6(4)16(13,14)15/h1-2H,(H2,13,14,15)
    • InChI Key: QIVJSCXTMLVXCD-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(F)(F)F)C=C(C=1S(N)(=O)=O)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 342
  • XLogP3: 2.6
  • Topological Polar Surface Area: 68.5

2,6-Dichloro-4-(trifluoromethyl)benzenesulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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A2B Chem LLC
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